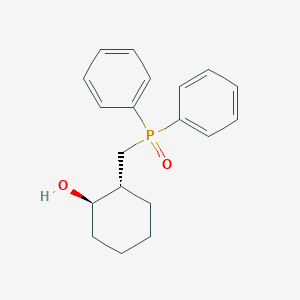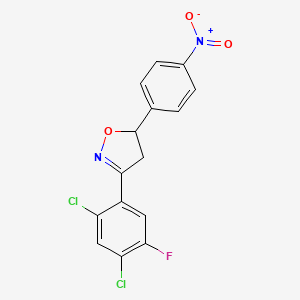![molecular formula C14H14N6O3 B12894756 2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol CAS No. 61717-19-9](/img/structure/B12894756.png)
2-{[2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl]amino}ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol is a complex organic compound that features both imidazole and quinazoline moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol typically involves multi-step reactionsThe quinazoline moiety is then synthesized separately and coupled with the imidazole derivative under specific conditions to form the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
化学反応の分析
Types of Reactions
2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The imidazole and quinazoline rings can participate in substitution reactions to introduce different substituents
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol or dimethyl sulfoxide (DMSO) are often used to dissolve the reactants and facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can introduce additional functional groups to the imidazole or quinazoline rings .
科学的研究の応用
2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: It is investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes .
作用機序
The mechanism of action of 2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The quinazoline moiety can inhibit specific enzymes or receptors, contributing to the compound’s biological activity .
類似化合物との比較
Similar Compounds
Metronidazole: A well-known antimicrobial agent with a similar imidazole structure.
Quinazoline derivatives: Compounds with similar quinazoline moieties used in various therapeutic applications .
Uniqueness
2-((2-(1-Methyl-5-nitro-1H-imidazol-2-yl)quinazolin-4-yl)amino)ethanol is unique due to the combination of imidazole and quinazoline rings in its structure. This dual functionality allows it to interact with multiple molecular targets, enhancing its potential therapeutic applications .
特性
CAS番号 |
61717-19-9 |
|---|---|
分子式 |
C14H14N6O3 |
分子量 |
314.30 g/mol |
IUPAC名 |
2-[[2-(1-methyl-5-nitroimidazol-2-yl)quinazolin-4-yl]amino]ethanol |
InChI |
InChI=1S/C14H14N6O3/c1-19-11(20(22)23)8-16-14(19)13-17-10-5-3-2-4-9(10)12(18-13)15-6-7-21/h2-5,8,21H,6-7H2,1H3,(H,15,17,18) |
InChIキー |
KVLDTILNBYXMLB-UHFFFAOYSA-N |
正規SMILES |
CN1C(=CN=C1C2=NC3=CC=CC=C3C(=N2)NCCO)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


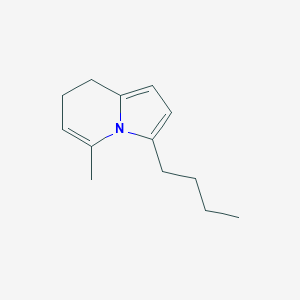

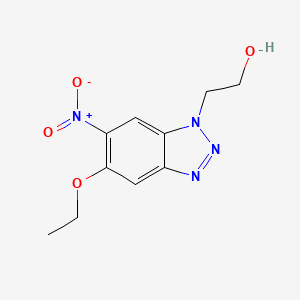
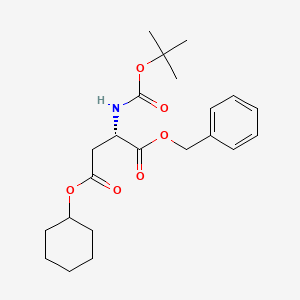
![4-{(E)-[(Furan-2-yl)methylidene]amino}-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12894708.png)
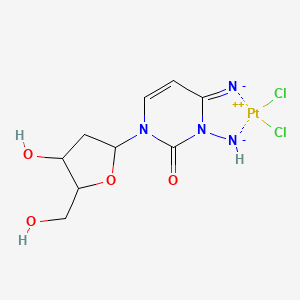
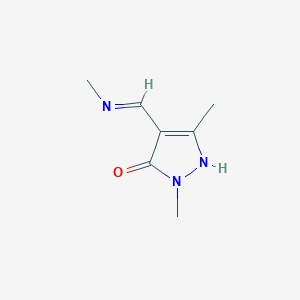
![6-Methyl-7-nitro-1H-pyrrolo[3,4-c]pyridine-3,4(2H,5H)-dione](/img/structure/B12894719.png)
![[(5R)-5-Phenyl-4,5-dihydro-1,2-oxazol-5-yl]methanol](/img/structure/B12894723.png)
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![3-(3H-[1,2,3]Triazolo[4,5-b]pyridin-3-yl)benzamide](/img/structure/B12894733.png)
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
